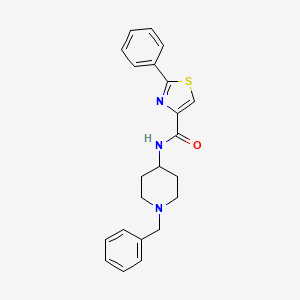
2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide, also known as compound 1, is a novel small molecule that has shown potential in various scientific research applications. This compound has a unique chemical structure and has been synthesized using different methods.
作用機序
The mechanism of action of 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including topoisomerase II and histone deacetylase. Inhibition of these enzymes can lead to DNA damage and cell death. Compound 1 has also been shown to inhibit the activity of certain signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. Compound 1 has also been shown to inhibit the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation. Additionally, 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 has been shown to inhibit the growth of blood vessels, which can lead to a reduction in angiogenesis.
実験室実験の利点と制限
Compound 1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized using different methods. It has been shown to have anticancer activity against different cancer cell lines, making it a potential candidate for further study. However, there are also limitations to using 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to design experiments. Additionally, its efficacy and toxicity in vivo have not been fully studied.
将来の方向性
There are several future directions for the study of 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1. One direction is to further investigate its mechanism of action, which can provide insight into its potential use as a therapeutic agent. Another direction is to study its efficacy and toxicity in vivo, which can provide information on its potential use in clinical trials. Additionally, 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 can be modified to improve its efficacy and reduce its toxicity. Overall, 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 has shown potential in various scientific research applications and warrants further study.
合成法
Compound 1 has been synthesized using different methods, including the Suzuki-Miyaura coupling reaction and the Buchwald-Hartwig amination reaction. The Suzuki-Miyaura coupling reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The Buchwald-Hartwig amination reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. Both methods have been used successfully to synthesize 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1.
科学的研究の応用
Compound 1 has been studied for its potential use in various scientific research applications. It has been shown to have anticancer activity against different cancer cell lines, including breast, lung, and colon cancer. Compound 1 has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, 2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide 1 has been studied for its potential use as an anti-angiogenic agent, as it has been shown to inhibit the growth of blood vessels.
特性
IUPAC Name |
2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O2S/c23-16-13(8-11-4-1-2-6-14(11)20-16)17(24)22-18-21-15(10-25-18)12-5-3-7-19-9-12/h1-10H,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNUCBDNHBMSBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2-amino-2-oxoethyl)-1,3-thiazol-2-yl]-2-(2-chlorophenyl)cyclopropane-1-carboxamide](/img/structure/B7462908.png)

![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)
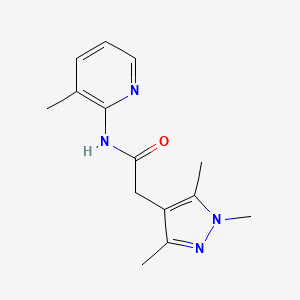
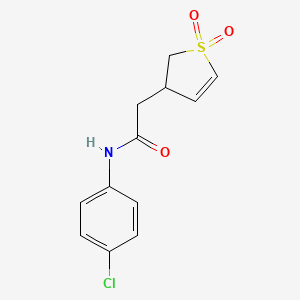
![1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7462941.png)
![N-[[3-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-N-methylaniline](/img/structure/B7462945.png)
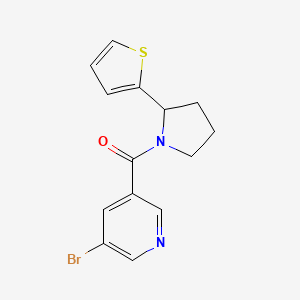

![Azetidin-1-yl-[4-(benzotriazol-1-ylmethyl)phenyl]methanone](/img/structure/B7462962.png)
![N-(4-methoxyphenyl)-4-[[2-[[(4-methylphenyl)-thiophen-2-ylmethyl]amino]acetyl]amino]benzamide](/img/structure/B7462974.png)
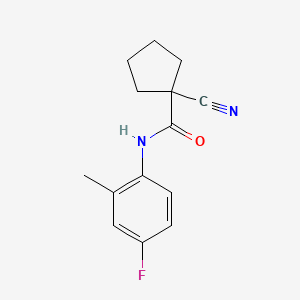
![N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride](/img/structure/B7463004.png)
